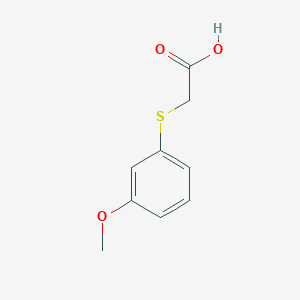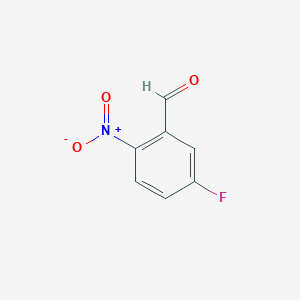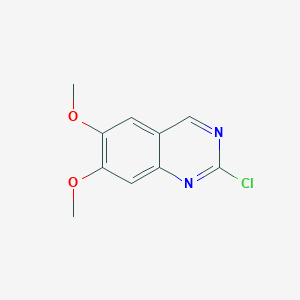
2-クロロ-6,7-ジメトキシキナゾリン
概要
説明
2-Chloro-6,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 . It is used in research and development .
Synthesis Analysis
The synthesis process of 2-Chloro-6,7-dimethoxyquinazoline involves several steps. The initial material is o-dimethoxy benzene. The process includes nitrification of the material with nitric acid to prepare 3, 4-dimethoxy nitrobenzene as the intermediate I; hydrogenating reduction reaction of the intermediate I to prepare 3, 4-dimethoxy aniline as the intermediate II; carbamidating reaction of the intermediate II with triphosgene and cyanamide to synthesize 3, 4-dimethoxy phenyl cyano carbamide as the intermediate III; and cyclohydrolysis of the intermediate III with phosphorus pentachloride and phosphorus oxychloride to obtain 2-chloro-4-amino-6, 7-dimethyl quinazoline as the intermediate IV .Molecular Structure Analysis
The molecular structure of 2-Chloro-6,7-dimethoxyquinazoline consists of a quinazoline core with a chlorine atom at the 2-position and methoxy groups at the 6 and 7 positions .Chemical Reactions Analysis
Halogenated quinazolinones and quinazolines are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .Physical And Chemical Properties Analysis
2-Chloro-6,7-dimethoxyquinazoline has a molecular weight of 224.65 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
繊維産業:ジスアゾ分散染料の合成
2-クロロ-6,7-ジメトキシキナゾリン: は、ポリエステル繊維用のヘテリルジスアゾ分散染料の合成に使用されます 。これらの染料はジアゾ化とカップリング反応によって生成され、優れた耐光性と昇華性を備えた化合物となります。これらの染料の環境に優しい性質は、繊維産業において商業的に重要です。
環境への影響:環境に優しいアゾ染料
この化合物は、発がん性芳香族アミンを含まない環境に優しいアゾ染料の前駆体として役立ちます 。これは、有害なアゾ染料を排除しようとする世界的な法規制の動きがあるため特に重要であり、2-クロロ-6,7-ジメトキシキナゾリンベースの染料は、着色材料にとってより安全な代替手段となっています。
生物活性:薬理学的特性
キナゾリン誘導体、2-クロロ-6,7-ジメトキシキナゾリンを含む、は、薬理学的特性で知られています 。それらは多くのアルカロイドの一部であり、染料合成で使用された場合、人間の健康にプラスの影響を与える可能性のある活性を示します。
製薬研究:抗癌活性
この化合物は、抗癌活性を持つ分子の生成における重要な合成原料です 。キナゾリンから誘導された、2-クロロ-6,7-ジメトキシキナゾリンなどの窒素含有複素環骨格は、癌治療研究において有望な結果を示しています。
材料科学:繊維に対する染料の親和性
研究によると、2-クロロ-6,7-ジメトキシキナゾリンから誘導された染料は、ポリエステルとアクリル繊維に強い親和性を示します 。これは、染料の安定性と繊維との適合性が重要な材料科学への応用において適しています。
分光分析:染料の特性評価
2-クロロ-6,7-ジメトキシキナゾリンから合成された染料は、IR、1H NMR、13C NMR、UV-Vis分析などのさまざまな分光技術を用いて特性評価されています 。これは、染料の構造とそのさまざまな基質との相互作用を理解するのに役立ちます。
化学:モノアゾ分散染料の合成
2-クロロ-6,7-ジメトキシキナゾリン: は、モノアゾ分散染料の合成にも使用されます 。これらの染料は、繊維の染色への応用にとって不可欠な、光と洗濯に対する優れた堅牢性を示します。
工業用途:さまざまな材料の着色
アゾ染料の合成における役割から、2-クロロ-6,7-ジメトキシキナゾリンは、繊維、革、プラスチック、紙、化粧品、食品など、幅広い材料の着色に間接的に関与しています .
作用機序
Target of Action
2-Chloro-6,7-dimethoxyquinazoline is a derivative of the 6,7-dimethoxyquinazoline ring system, which is a privileged scaffold in modern medicinal chemistry . This compound has been found to be particularly active against various cancer cell lines . The primary targets of this compound are likely to be kinases, as various kinase inhibitors containing the 6,7-dimethoxyquinazoline skeleton have been intensively studied .
Mode of Action
It is known that compounds with a dimethylamino or diethylamino group at the c4 position of the 6,7-dimethoxyquinazoline moiety exhibit superior activities . This suggests that the compound may interact with its targets through these groups.
Biochemical Pathways
Given its structural similarity to other 6,7-dimethoxyquinazoline derivatives, it is likely that it affects pathways related to kinase activity . Kinases play a crucial role in signal transduction and regulation of cellular activities, including cell division, metabolism, and apoptosis. Therefore, inhibition of kinase activity can have profound effects on cell function and survival.
Pharmacokinetics
It is known that the solubility and bioavailability of 6,7-dimethoxyquinazoline derivatives can be improved by introducing a basic side chain containing different amino groups at the 4-position of the 6,7-dimethoxyquinazoline ring .
Result of Action
The result of the action of 2-Chloro-6,7-dimethoxyquinazoline is likely to be cytotoxic, given its potent activity against various cancer cell lines . By inhibiting kinase activity, the compound may disrupt critical cellular processes, leading to cell death.
特性
IUPAC Name |
2-chloro-6,7-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYGSLXVNBIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365295 | |
| Record name | 2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94644-47-0 | |
| Record name | 2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-chloro-6,7-dimethoxyquinazoline in pharmaceutical synthesis?
A: 2-chloro-6,7-dimethoxyquinazoline is a crucial building block in synthesizing several quinazoline-based drugs. It serves as a common precursor for antihypertensive medications like doxazosin, prazosin, terazosin, alfuzosin, and others. [, ]. Its structure allows for further modifications, leading to a diverse range of pharmacological activities.
Q2: What are the typical synthetic routes for producing 2-chloro-6,7-dimethoxyquinazoline?
A: Several synthetic approaches exist, but a common route starts with vanillin. This method involves a multi-step process including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination to yield the final compound []. Researchers have explored optimizing these steps, focusing on improving yield and purity. For instance, alternative methods for oxidizing vanillin to vanillic acid have been explored to minimize impurities [].
Q3: Are there challenges associated with the synthesis of this compound?
A: Yes, several challenges can arise. Traditional methods for synthesizing 2-chloro-6,7-dimethoxyquinazoline sometimes lead to impurities or low yields. For example, oxidizing vanillin to vanillic acid using conventional methods like KOH melt or silver oxide can result in a product contaminated with unreacted starting material or over-oxidized impurities []. Additionally, the conversion of methyl 2-aminoveratrate to 2,4-dihydroxy-6,7-dimethoxyquinazoline using sodium cyanate under acidic conditions can lead to the formation of 3,4-dimethoxyisatoic anhydride as a significant byproduct [].
Q4: How is the purity of 2-chloro-6,7-dimethoxyquinazoline assessed during synthesis?
A: High-performance liquid chromatography (HPLC) is a valuable tool for monitoring the synthesis and ensuring the purity of 2-chloro-6,7-dimethoxyquinazoline []. This technique allows for the separation and quantification of the target compound from potential impurities. Researchers have developed and validated specific reversed-phase HPLC methods to monitor reactions during the compound's synthesis and for quality assurance [].
Q5: Can you provide insights into the structural characterization of 2-chloro-6,7-dimethoxyquinazoline?
A: The compound's molecular formula is C10H10ClN3O2 []. Various spectroscopic techniques are employed for structural elucidation. These include infrared spectroscopy (IR), proton and carbon-13 nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and ultraviolet-visible spectroscopy (UV-Vis) [].
Q6: Has the application of 2-chloro-6,7-dimethoxyquinazoline extended beyond pharmaceuticals?
A: While primarily recognized as a pharmaceutical intermediate, research has explored its use in developing disperse dyes []. These dyes have potential applications in the textile industry, particularly for coloring polyester fabrics. The study investigated the colorfastness properties of these dyes, including light fastness, wash fastness, heat and rubbing fastness [].
Q7: What analytical techniques are used to assess the performance of 2-chloro-6,7-dimethoxyquinazoline-derived dyes?
A: Researchers evaluate the synthesized dyes for their fastness properties on polyester fabric []. This involves testing their resistance to fading or color change when exposed to light, washing, heat, and rubbing. The performance is then correlated with the dye's chemical structure [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


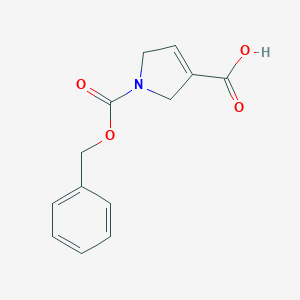
![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)

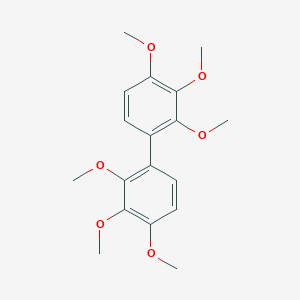
![tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate](/img/structure/B184822.png)
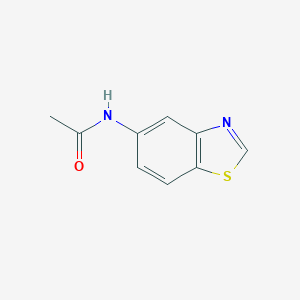



![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)
![(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B184834.png)
